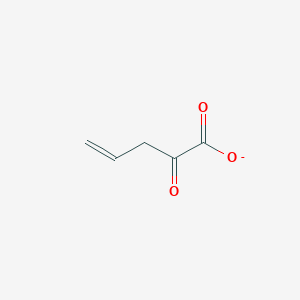
2-Oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxopent-4-enoate is a 2-oxo monocarboxylic acid anion. It derives from a pent-4-enoate. It is a conjugate base of a 2-oxopent-4-enoic acid. It is a tautomer of a 2-hydroxypenta-2,4-dienoate.
Scientific Research Applications
Enzymatic Reactions and Metabolic Pathways
2-Oxopent-4-enoate plays a role in enzymatic reactions and metabolic pathways. It is involved in the catabolism of catechol by Pseudomonas putida, where its hydration and the aldol fission of the product are catalyzed by stereospecific enzymes (Collinsworth, Chapman, & Dagley, 1973). This compound is also a part of the TOL plasmid-specified meta-cleavage pathway for the catabolism of benzoate and toluates in bacteria (Harayama et al., 1987).
Chemical Synthesis and Organic Chemistry
This compound derivatives are utilized in chemical synthesis. They are used in the photochemical synthesis of potential pyrethroid components through the aza-di-π-methane rearrangement of β,γ-unsaturated oxime acetates (Armesto, Gallego, & Horspool, 1990) and in the catalytic and enantioselective Diels-Alder reactions as dienophiles (Zhang et al., 2017). Additionally, its role in the stereoselective enzyme cascades for the synthesis of chiral γ-butyrolactones has been explored (Classen et al., 2014).
Pharmaceutical Research and Microbial Activity
This compound derivatives are significant in pharmaceutical research. Methyl 4-oxo-4-phenylbut-2-enoate, a derivative, has shown in vivo activity against MRSA, indicating its potential as an antibiotic (Matarlo et al., 2016). Additionally, 4-oxo-4-phenylbut-2-enoates have been found to inhibit MenB in the bacterial menaquinone biosynthesis pathway (Li et al., 2011).
Biochemical and Metabolic Effects
This compound's metabolic effects were studied in isolated perfused rat hearts, showing its influence on cellular redox state, glycolysis, and fatty acid oxidation (Hiltunen et al., 1978).
properties
Molecular Formula |
C5H5O3- |
|---|---|
Molecular Weight |
113.09 g/mol |
IUPAC Name |
2-oxopent-4-enoate |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8)/p-1 |
InChI Key |
NOXRYJAWRSNUJD-UHFFFAOYSA-M |
SMILES |
C=CCC(=O)C(=O)[O-] |
Canonical SMILES |
C=CCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



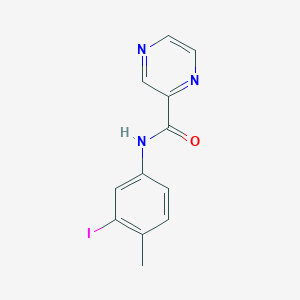
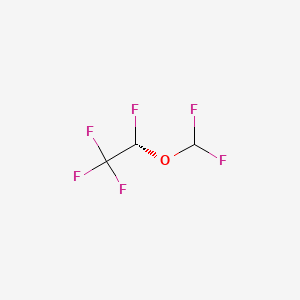
![N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B1242259.png)
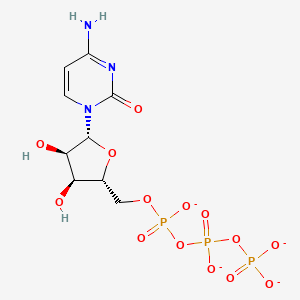
![N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1242269.png)
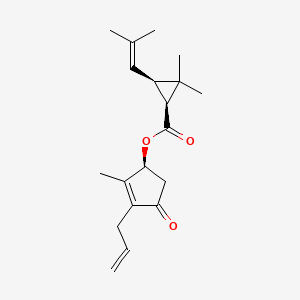

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1242273.png)

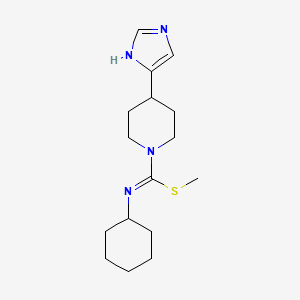
![4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide](/img/structure/B1242277.png)
![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)

